(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a nitrophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted enamides or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and nitrophenyl group may participate in binding interactions, while the furan ring can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
Uniqueness
The uniqueness of (Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of both a cyano group and a nitrophenyl group attached to a furan ring provides distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-18-8-4-16(5-9-18)23-21(25)15(13-22)12-19-10-11-20(29-19)14-2-6-17(7-3-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRTEIBJAYNDU-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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